Boc-D-Asn-OH Boc-D-Asn-OH Boc-D-asparagine is an asparagine derivative.
Brand Name: Vulcanchem
CAS No.: 75647-01-7
VCID: VC21537339
InChI: InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O
Molecular Formula: C9H16N2O5
Molecular Weight: 232.23 g/mol

Boc-D-Asn-OH

CAS No.: 75647-01-7

Cat. No.: VC21537339

Molecular Formula: C9H16N2O5

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Asn-OH - 75647-01-7

CAS No. 75647-01-7
Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
IUPAC Name (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m1/s1
Standard InChI Key FYYSQDHBALBGHX-RXMQYKEDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Chemical Structure and Properties

Structural Features

Boc-D-Asn-OH possesses several key structural elements:

  • A D-asparagine core structure (R-configuration at the alpha carbon)

  • A tert-butyloxycarbonyl (Boc) group protecting the alpha-amino function

  • An unprotected carboxylic acid group

  • A primary amide side chain

The Boc protecting group serves as a temporary shield for the reactive amino group during synthetic operations, preventing unwanted side reactions while allowing for controlled peptide bond formation through the carboxylic acid.

Physical and Chemical Properties

Boc-D-Asn-OH demonstrates specific physicochemical properties that influence its handling and application in synthesis:

PropertyCharacteristic
AppearanceWhite to off-white solid
Molecular FormulaC9H16N2O5
Molecular WeightApproximately 246 g/mol
SolubilitySoluble in polar organic solvents (DMF, THF)
StabilityAcid-labile; stable under basic and neutral conditions
Protection Grouptert-Butyloxycarbonyl (Boc)
DeprotectionRemoved under acidic conditions (TFA, HCl)
Optical ActivityExhibits optical rotation due to D-configuration

The acid-labile nature of the Boc group is central to its utility in peptide synthesis, as it allows for selective deprotection under acidic conditions without affecting other functional groups.

Synthesis Methods

Standard Synthesis Approach

The conventional preparation of Boc-D-Asn-OH typically involves the reaction of D-asparagine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The synthesis generally follows these steps:

  • Dissolution of D-asparagine in a suitable solvent system

  • Addition of a base (such as sodium hydroxide or triethylamine)

  • Reaction with Boc2O at controlled temperature

  • Acidification to obtain the free acid form

  • Purification through crystallization or chromatography

Side Chain Protection Variations

For more complex synthetic applications, variants with protected side chains may be required. Boc-D-Asn(Trt)-OH, featuring a trityl-protected side chain amide, represents such a variant . The addition of the trityl group prevents side reactions at the amide nitrogen during certain synthetic procedures.

CompoundSide Chain ProtectionMolecular Weight (g/mol)CAS Number
Boc-D-Asn-OHUnprotected~24675647-01-7
Boc-D-Asn(Trt)-OHTrityl (Trt)474.5210529-01-4

The selection between these variants depends on the specific requirements of the synthetic procedure and the potential for side reactions in the particular peptide sequence being assembled.

Applications in Peptide Synthesis

Role in Boc-Based Solid Phase Peptide Synthesis

Boc-D-Asn-OH serves a fundamental role in Boc chemistry-based peptide synthesis. The typical solid-phase peptide synthesis (SPPS) cycle utilizing this compound involves:

  • Coupling of Boc-D-Asn-OH to the growing peptide chain using coupling reagents

  • Deprotection of the Boc group using trifluoroacetic acid (TFA)

  • Neutralization of the resulting TFA salt

  • Coupling of the next protected amino acid

The repeated cycles of coupling and deprotection allow for the stepwise assembly of peptide chains containing D-asparagine residues at specific positions.

Solution Phase Applications

In solution-phase peptide synthesis, Boc-D-Asn-OH participates in coupling reactions that require specific reagents and conditions. Evidence from the literature indicates that common coupling procedures utilize:

  • DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) as the coupling agent

  • DIPEA (N,N-Diisopropylethylamine) as the base

  • Mixed solvent systems like THF/DMF (9:1)

These conditions facilitate the formation of the amide bond between the carboxylic acid of Boc-D-Asn-OH and the amino group of another amino acid or peptide.

Synthetic Challenges and Considerations

When working with Boc-D-Asn-OH, several synthetic considerations must be addressed:

  • The potential for side chain dehydration leading to nitrile formation

  • Possible racemization during coupling reactions

  • The need for extended reaction times due to steric hindrance

  • Protection of the side chain amide in some synthetic contexts

These challenges can be mitigated through careful selection of reaction conditions, coupling reagents, and in some cases, utilizing side chain-protected variants like Boc-D-Asn(Trt)-OH.

Structural and Conformational Studies

NMR Investigations

Biological Relevance and Research Applications

Antimicrobial Peptide Development

Research suggests that peptides containing D-amino acids, including D-asparagine, can exhibit significant antimicrobial properties. Studies have demonstrated that cyclic peptides synthesized with D-asparagine show efficacy against various bacterial strains. The mechanism of action typically involves disruption of bacterial cell membranes, making these peptides potential candidates for developing new antimicrobial agents.

Enhanced Peptide Stability

The incorporation of D-asparagine into peptide sequences typically increases resistance to proteolytic degradation, as most naturally occurring proteases are specific for L-amino acids. This enhanced stability makes D-asparagine-containing peptides particularly valuable for:

  • Developing peptide-based therapeutics with improved pharmacokinetics

  • Creating diagnostic tools with extended shelf-life

  • Designing research reagents that resist degradation in biological systems

Structure-Activity Relationship Studies

Boc-D-Asn-OH serves as a crucial building block in structure-activity relationship (SAR) studies, where researchers systematically modify peptide sequences to understand the relationship between structure and biological activity. By incorporating D-asparagine at specific positions, researchers can explore how stereochemical changes influence:

  • Receptor binding affinity

  • Biological activity

  • Metabolic stability

  • Conformational preferences

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